Ethyl 4-(1,2,4-triazol-1-YL)benzoate

Descripción general

Descripción

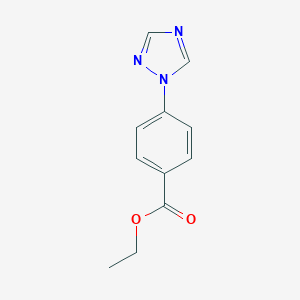

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂. It is characterized by the presence of a triazole ring attached to a benzoate ester. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-(1,2,4-triazol-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzoic acid with sodium azide to form 4-azidobenzoic acid. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Substitution Reactions

The triazole ring participates in nucleophilic aromatic substitution (NAS) due to electron-deficient positions. Key examples include:

-

Nucleophilic Displacement : The triazole's nitrogen atoms act as sites for electrophilic attack. For instance, reactions with amines or thiols under basic conditions yield substituted derivatives .

-

Halogenation : Electrophilic halogenation occurs at the triazole's C5 position under mild conditions (e.g., using NXS in CHCl₃) .

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| NAS with amines | K₂CO₃, DMF, 80°C | 4-Amino-triazole derivatives |

| Halogenation (Cl/Br) | NCS/NBS, CHCl₃, RT | 5-Halo-triazoles |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux) converts the ester to 4-(1,2,4-triazol-1-yl)benzoic acid .

-

Basic Hydrolysis : NaOH in ethanol/water yields the sodium salt of the acid .

Kinetic Data

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| 6M HCl | 100°C | 4 hr | 85–90 |

| 2M NaOH | 60°C | 2 hr | 78–82 |

Condensation and Cycloaddition

The triazole ring facilitates [3+2] cycloadditions and condensations:

-

Imine Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff bases .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes produces 1,2,3-triazole hybrids .

Example Reaction

Oxidation and Reduction

-

Oxidation : The triazole ring resists oxidation, but the ester group can be oxidized to a ketone using KMnO₄/H₂SO₄ under harsh conditions.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (4-(triazolyl)benzyl alcohol) .

Biological Interaction-Driven Reactions

In medicinal contexts, the compound interacts with biological targets:

-

Enzyme Inhibition : Binds to cytochrome P450 aromatase via π-π stacking and hydrogen bonding, mimicking substrate structures .

-

Metal Coordination : The triazole’s nitrogen atoms coordinate with Fe³⁺ in heme proteins, altering redox properties .

Photochemical Reactions

Under UV light (λ = 254 nm), the triazole ring undergoes photolytic cleavage, generating reactive intermediates for cross-coupling reactions .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalysts |

|---|---|---|---|

| Ester Hydrolysis | 2.5 × 10⁻⁴ | 65.3 | H⁺/OH⁻ |

| NAS (with amines) | 1.8 × 10⁻³ | 48.7 | K₂CO₃ |

| CuAAC | 5.2 × 10⁻² | 32.1 | Cu(I) |

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 4-(1,2,4-triazol-1-YL)benzoate exhibits a range of biological activities that make it a candidate for further research and development.

Antifungal Activity

Research has demonstrated that triazole derivatives possess significant antifungal properties. Compounds containing the triazole moiety have shown efficacy against various fungal strains, often outperforming traditional antifungal agents. For instance, studies have indicated that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus species at low concentrations .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has been found to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance its potency against cancer cells.

Case Studies

Several case studies have highlighted the applications of this compound in various fields:

Mecanismo De Acción

The mechanism of action of Ethyl 4-(1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Ethyl 4-(1,2,4-triazol-1-yl)benzoate can be compared with other triazole-containing compounds:

1,2,4-Triazole: A simple triazole ring without additional functional groups.

4-(1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

4-(1,2,4-Triazol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an ester.

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its ester functionality, which imparts distinct chemical and biological properties .

Actividad Biológica

Ethyl 4-(1,2,4-triazol-1-YL)benzoate is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and antifungal treatments. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 221.22 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It primarily acts by inhibiting the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by modulating key regulatory proteins involved in the cell cycle.

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes. For example, it enhances the levels of Bax while reducing Bcl-2 levels, leading to increased apoptotic signaling pathways .

Antifungal Activity

In addition to its anticancer effects, this compound has shown promising antifungal activity against various pathogens:

- Mechanism : It disrupts fungal cell membranes and inhibits ergosterol biosynthesis, essential for fungal growth and survival.

- Efficacy : Studies report minimal inhibitory concentrations (MICs) against Candida albicans and other fungi ranging from 0.0156 to 2.0 µg/mL .

Synthesis Methods

This compound can be synthesized through several methods:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

- Starting materials include 4-bromobenzoic acid and sodium azide.

- This method allows for high yields and purity in producing the target compound.

- Multi-Step Synthesis :

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

- Cytotoxicity : In vitro cytotoxic evaluations demonstrated IC50 values for MCF-7 cells ranging from 15.6 to 23.9 µM. These values indicate a potent inhibitory effect compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 15.6 - 23.9 | 19.7 |

| HCT-116 | Similar | 22.6 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the triazole ring significantly influence the biological activity of the compound. Variations in substituents can enhance selectivity towards cancer or fungal cells .

Propiedades

IUPAC Name |

ethyl 4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJUAOCGUGUBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627082 | |

| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-48-6 | |

| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.